2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine
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Overview
Description
2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine typically involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents to introduce the pyrimidine ring. One common method involves the use of a cyclization reaction where the pyridine derivative is reacted with formamide and ammonium acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cyclization Reactions: Catalysts like zinc chloride or copper salts are often used under controlled temperatures.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Cyclization Products: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antifibrotic and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit collagen production in hepatic stellate cells, which is a key process in fibrosis. The compound may exert its effects by binding to enzymes or receptors involved in the fibrotic pathway, thereby modulating their activity .
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine.
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and its analogs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H8ClN3/c1-7-6-13-10(11)14-9(7)8-4-2-3-5-12-8/h2-6H,1H3 |
InChI Key |
UALYJPZYQIMTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC=N2)Cl |
Origin of Product |
United States |
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